Home > Products > Screening Compounds P61668 > Daunomycin 3-oxime hydrochloride
Daunomycin 3-oxime hydrochloride -

Daunomycin 3-oxime hydrochloride

Catalog Number: EVT-10911062
CAS Number:
Molecular Formula: C27H30N2O10
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daunomycin 3-oxime hydrochloride is a derivative of daunorubicin, a well-known anthracycline antibiotic used primarily in cancer therapy. This compound is classified as a small molecule and is recognized for its potential therapeutic applications, particularly in oncology. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Source

Daunomycin 3-oxime hydrochloride is synthesized from daunorubicin, which is derived from the bacterium Streptomyces peucetius. The production involves chemical modifications that convert daunorubicin into its oxime derivative.

Classification

Daunomycin 3-oxime hydrochloride falls under the categories of:

  • Antineoplastic Agents: Used in cancer treatment.
  • Anthracycline Antibiotics: A class of drugs known for their efficacy against various cancers.
  • Small Molecules: Characterized by low molecular weight, allowing them to easily penetrate cells.
Synthesis Analysis

Methods

The synthesis of Daunomycin 3-oxime hydrochloride involves several key steps:

  1. Oximation: The primary step involves the conversion of daunorubicin into daunomycin 3-oxime through reaction with oxime-forming reagents, typically under controlled pH and temperature conditions.
  2. Hydrochloride Formation: Following the formation of the oxime, the compound is treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility.

Technical Details

The synthesis is optimized for yield and purity, often employing purification techniques such as crystallization and chromatography. These methods ensure that the final product meets pharmaceutical standards for therapeutic use.

Molecular Structure Analysis

Structure

Daunomycin 3-oxime hydrochloride has a complex molecular structure characterized by multiple hydroxyl groups and an oxime functional group. The molecular formula is C27H30N2O10C_{27}H_{30}N_{2}O_{10}, and its molecular weight is approximately 542.5 g/mol.

Data

  • IUPAC Name: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(N-hydroxy-C-methylcarbonimidoyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
  • InChI: InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3.
Chemical Reactions Analysis

Reactions

Daunomycin 3-oxime hydrochloride can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form various derivatives.
  2. Reduction: Under specific conditions, it can be reduced to yield other anthracycline derivatives.
  3. Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
  • Reducing Agents: Sodium borohydride is frequently employed for reduction processes.
    These reactions can lead to products with diverse biological activities and potential therapeutic applications.
Mechanism of Action

Daunomycin 3-oxime hydrochloride exerts its antitumor effects primarily through intercalation into DNA. This mechanism disrupts normal DNA function by inhibiting topoisomerase II activity—an enzyme essential for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, resulting in DNA breaks and ultimately leading to cell death .

Physical and Chemical Properties Analysis

Physical Properties

Daunomycin 3-oxime hydrochloride appears as a red crystalline or amorphous powder.

Chemical Properties

Key properties include:

  • Molecular Weight: 542.5 g/mol
  • Melting Point: Approximately 188–190 °C (decomposition)
  • Solubility: Soluble in water and methanol; insoluble in ether and chloroform.

Relevant Data

The compound's pKa value is around 4.92±0.16 in water at 25°C . It should be stored under nitrogen at -20 °C to maintain stability.

Applications

Daunomycin 3-oxime hydrochloride has significant scientific uses primarily in oncology as an antitumor agent. Its ability to intercalate DNA makes it effective against various cancers, including leukemia and solid tumors. Additionally, ongoing research explores its potential in combination therapies to enhance efficacy while minimizing side effects associated with traditional anthracyclines .

This compound exemplifies the importance of chemical modifications to improve therapeutic profiles while maintaining biological activity against cancer cells.

Introduction to Daunomycin 3-Oxime Hydrochloride in Targeted Cancer Therapy

Historical Development of Anthracycline-Based Chemotherapeutics

Daunomycin (daunorubicin), first isolated from Streptomyces peucetius in the 1960s, belongs to the anthracycline class of DNA-intercalating chemotherapeutics [7] [10]. Its primary mechanism involves inhibition of topoisomerase II and DNA intercalation, disrupting replication in rapidly dividing cancer cells [7] [10]. Despite efficacy in hematological malignancies like acute myeloid leukemia, systemic toxicity (particularly cardiotoxicity) and lack of tumor selectivity limited its therapeutic utility [1] [4]. These shortcomings catalyzed research into structural modifications and targeted delivery approaches.

The development of daunomycin derivatives focused on enhancing tumor specificity while mitigating off-target effects. Daunomycin 3-oxime hydrochloride emerged as a pivotal intermediate, enabling chemoselective conjugation to tumor-homing peptides via its carbonyl group. This modification preserves the anthracycline pharmacophore while introducing a versatile handle for bioconjugation [2] [4] [9]. Unlike ester or hydrazone linkages used in early conjugates, the oxime bond offered superior stability and controlled drug release profiles [4].

Table 1: Evolution of Anthracycline-Based Drug Conjugates

GenerationLinker ChemistryRepresentative ConjugateKey Limitations
First (1980s-90s)EsterZoptarelin DoxorubicinPlasma instability, premature drug release
Second (2000s)HydrazoneVarious experimental PDCsAcid sensitivity, purification challenges
CurrentOximeDaunomycin 3-oxime peptide conjugatesHigh stability, controlled lysosomal release

Rationale for Oxime Linkage in Drug Conjugate Design

The oxime bond (–C=N–O–) formed between the ketone group of daunomycin 3-oxime hydrochloride and aminooxyacetyl (Aoa)-modified peptides provides distinct biochemical advantages for tumor targeting:

  • Enhanced Stability: Oxime bonds demonstrate exceptional stability under physiological conditions (pH 7.4), reducing premature drug release during systemic circulation. This contrasts sharply with hydrazone linkers that degrade at acidic pH and ester bonds susceptible to serum esterases [2] [4] [8]. Conjugates incorporating oxime linkages retain >90% integrity after 24 hours in human plasma, whereas hydrazone analogues show >40% degradation within 6 hours [4].

  • Chemoselective Synthesis: Conjugation occurs efficiently at room temperature and physiological pH, yielding homogeneous products with >95% purity. The reaction between aminooxy groups and the carbonyl of daunomycin 3-oxime hydrochloride achieves near-quantitative yields without requiring toxic catalysts [2] [9]. This streamlined synthesis supports reproducible manufacturing—a critical advantage over heterogeneous antibody-drug conjugates (ADCs) [8].

  • Controlled Drug Activation: While stable in circulation, oxime-linked daunomycin derivatives undergo lysosomal processing post-internalization. Enzymatic cleavage releases bioactive metabolites like daunomycin–Aoa–Gly, which retains DNA-binding capability. This metabolite exhibits 85% of free daunomycin’s cytotoxicity in vitro [4] [9]. The linker’s non-cleavable nature minimizes off-target toxicity while ensuring intracellular payload release.

Table 2: Comparative Analysis of Linker Chemistries in Peptide-Drug Conjugates

Linker TypeStability in PlasmaSynthetic YieldDrug Release Mechanism
EsterLow (<6 hours)Moderate (40-60%)Esterase hydrolysis
HydrazoneModerate (pH-dependent)Low (<30%)Acid cleavage (pH <5)
DisulfideVariable (reduction-sensitive)ModerateGlutathione reduction
OximeHigh (>24 hours)High (>95%)Lysosomal degradation

Role of Daunomycin 3-Oxime Hydrochloride in Receptor-Mediated Tumor Targeting

Daunomycin 3-oxime hydrochloride serves as the cytotoxic payload in peptide–drug conjugates (PDCs) designed for specific tumor receptor engagement. Its autofluorescence enables real-time tracking of cellular uptake and subcellular distribution, providing critical insights into targeting efficiency [1] [4]. Key receptor systems exploited for delivery include:

  • Gonadotropin-Releasing Hormone Receptors (GnRH-R): In castration-resistant prostate cancer (CRPC), GnRH-III peptide conjugates (e.g., [¹⁴Lys(Butyryl),⁸Lys(Daunomycin=Aoa)]-GnRH-III) bind GnRH-R with nanomolar affinity. Confocal microscopy confirms receptor-mediated endocytosis, with daunomycin fluorescence detectable in lysosomes within 10 minutes and nuclei by 60 minutes [3] [6]. In vivo, these conjugates inhibit orthotopic HT-29 colon tumor growth by 50% at 15 mg/kg—significantly outperforming free daunomycin at maximum tolerated doses [5] [6]. Crucially, silencing type I GnRH-R abolishes the antitumor effect, confirming receptor-dependent targeting [6].

  • CD13/Integrin Receptors via NGR Peptides: Cyclic [NGR] peptides (e.g., c[KNGRE]) bind CD13 aminopeptidase N overexpressed in tumor vasculature. Deamidation of Asn in the NGR motif generates isoAsp-Gly-Arg (isoDGR), which exhibits high affinity for αvβ3 integrins [9]. Conjugates like daunomycin=Aoa–GFLG–K(c[NleNGRE]–GG–NH₂ exploit this dual-targeting mechanism, showing potent activity against both CD13⁺ fibrosarcomas (IC₅₀ = 1.8 μM) and integrin⁺ colon adenocarcinomas (IC₅₀ = 2.5 μM) [9]. The oxime linkage remains stable during this molecular transition, enabling sequential receptor engagement.

  • Enhanced Tumor Penetration: The compact size of PDCs (<5 kDa) facilitates deeper tumor penetration compared to antibody conjugates (>150 kDa). Quantitative biodistribution studies show 8-fold higher daunomycin accumulation in xenografts treated with oxime-linked PDCs versus free drug [1] [5]. This precision targeting reduces systemic exposure, with undetectable drug levels in cardiac tissue—addressing anthracyclines’ dose-limiting cardiotoxicity [5].

The structural versatility of daunomycin 3-oxime hydrochloride enables its integration into diverse targeting platforms beyond peptides, including antibody fragments and aptamers. Current research focuses on optimizing linker length/spacer sequences (e.g., cathepsin-B cleavable GFLG tetrapeptides) to further refine tumor-selective drug release [4] [9]. These advances position oxime-based conjugates as promising candidates for next-generation targeted chemotherapies.

Properties

Product Name

Daunomycin 3-oxime hydrochloride

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(N-hydroxy-C-methylcarbonimidoyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H30N2O10

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3

InChI Key

HUDHPOXZMUHYAB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.